molecular formula C16H23N3O2 B5465565 3-(3,9-diazaspiro[5.6]dodec-9-ylcarbonyl)-2-pyridinol dihydrochloride

3-(3,9-diazaspiro[5.6]dodec-9-ylcarbonyl)-2-pyridinol dihydrochloride

Cat. No. B5465565
M. Wt: 289.37 g/mol
InChI Key: OROHJLJCGUNTFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,9-diazaspiro[5.6]dodec-9-ylcarbonyl)-2-pyridinol dihydrochloride, commonly known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. It has been widely used in scientific research to investigate the role of adenosine receptors in various physiological and pathological processes.

Mechanism of Action

DPCPX acts as a competitive antagonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system and peripheral tissues. Adenosine A1 receptor activation leads to the inhibition of adenylate cyclase, which reduces the production of cyclic AMP and activates potassium channels, leading to hyperpolarization of the cell membrane. DPCPX blocks the binding of adenosine to the A1 receptor, preventing the downstream signaling cascade.
Biochemical and Physiological Effects
DPCPX has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to increase the release of dopamine in the striatum, which may be relevant to its potential therapeutic effects in Parkinson's disease. DPCPX has also been shown to reduce the severity of ischemic injury in the heart and brain, possibly by reducing inflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

DPCPX is a highly selective antagonist of the adenosine A1 receptor, which makes it a useful tool for investigating the role of this receptor in various physiological and pathological processes. However, its relatively low potency and solubility can make it challenging to use in some experimental settings. Additionally, its high cost may limit its use in some labs.

Future Directions

There are several potential future directions for research on DPCPX. For example, it may be useful to investigate the potential therapeutic applications of adenosine A1 receptor antagonists in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanisms underlying the cardioprotective effects of DPCPX and other adenosine A1 receptor antagonists. Finally, the development of more potent and selective adenosine A1 receptor antagonists may enable more precise manipulation of this receptor in various experimental settings.

Synthesis Methods

The synthesis of DPCPX involves several steps, including the reaction of 3,9-diazaspiro[5.5]undecane with isatoic anhydride, followed by the reaction of the resulting product with 2-pyridinecarboxylic acid. The final product is obtained by treating the intermediate with hydrochloric acid. The yield of DPCPX is typically around 20%.

Scientific Research Applications

DPCPX has been extensively used in scientific research to investigate the role of adenosine A1 receptors in various physiological and pathological processes. For example, it has been used to study the effects of adenosine A1 receptor activation on cardiac function, neuronal activity, and inflammation. DPCPX has also been used to investigate the potential therapeutic applications of adenosine A1 receptor antagonists in the treatment of various diseases, including Parkinson's disease, Alzheimer's disease, and cancer.

properties

IUPAC Name

3-(3,9-diazaspiro[5.6]dodecane-9-carbonyl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c20-14-13(3-1-8-18-14)15(21)19-11-2-4-16(7-12-19)5-9-17-10-6-16/h1,3,8,17H,2,4-7,9-12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OROHJLJCGUNTFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNCC2)CCN(C1)C(=O)C3=CC=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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